molecular formula C8H8IN B13670287 2-Cyclopropyl-4-iodopyridine

2-Cyclopropyl-4-iodopyridine

Cat. No.: B13670287
M. Wt: 245.06 g/mol
InChI Key: NYGSBQBCZREQGO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-iodopyridine is a halogenated pyridine derivative featuring a cyclopropyl substituent at the 2-position and an iodine atom at the 4-position of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), while the cyclopropyl group may influence ring conformation and interaction with biological targets such as sigma receptors or enzymes .

Properties

Molecular Formula

C8H8IN

Molecular Weight

245.06 g/mol

IUPAC Name

2-cyclopropyl-4-iodopyridine

InChI

InChI=1S/C8H8IN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

NYGSBQBCZREQGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-iodopyridine typically involves the iodination of 2-cyclopropylpyridine. One common method is the halogen-metal exchange reaction, where 2-cyclopropylpyridine is treated with a metal halide, such as lithium iodide, under controlled conditions . Another approach involves the direct iodination of 2-cyclopropylpyridine using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed for the efficient synthesis of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Cross-Coupling: Palladium catalysts, along with boronic acids or alkenes, are commonly used in these reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-Cyclopropyl-4-iodopyridine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Pyridine/Pyrimidine Derivatives

Compound Molecular Formula Substituents Key Properties/Applications
2-Cyclopropyl-4-iodopyridine C₈H₇IN₂ 2-Cyclopropyl, 4-Iodo Cross-coupling precursor; potential CNS activity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₇H₇ClN₂O₂ 2-Chloro, 6-Methyl Intermediate in agrochemical synthesis; corrosive
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) C₂₀H₂₃IN₂O 4-Iodo, benzamide moiety Sigma-1 receptor ligand; antipsychotic candidate
3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone C₁₆H₁₈N₄ 3-Cyclohexyl, hydrazone Photodynamic therapy research; limited toxicity data

Key Findings :

  • Iodine vs. Chlorine : The iodine atom in this compound enhances its leaving-group capability in nucleophilic substitutions compared to chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid, enabling efficient cross-coupling reactions .
  • Cyclopropyl vs.

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